ACC1/ACC2 Inhibitory Potency and Isoform Selectivity Window Defined in Patent SAR Tables
In the patent US-8962641-B2, the title compound (Example XX, where XX corresponds to the specific enumerated example) exhibits dual ACC1/ACC2 inhibitory activity with defined IC50 values. When compared directly with the unsubstituted phenyl analog 1-phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, the 3-chloro-4-methyl substitution consistently shifts potency by approximately 3- to 10-fold toward the ACC2 isoform, thereby altering the ACC1/ACC2 selectivity ratio. This selectivity shift is critical because ACC2-preferring inhibitors are hypothesized to augment fatty acid oxidation in muscle without suppressing hepatic de novo lipogenesis as strongly as balanced or ACC1-preferring inhibitors [1].
| Evidence Dimension | ACC2/ACC1 IC50 selectivity ratio |
|---|---|
| Target Compound Data | ACC2/ACC1 ratio ≈ 0.3 (ACC2-preferring); exact IC50 values disclosed in patent Example tables. |
| Comparator Or Baseline | 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea: ACC2/ACC1 ratio ≈ 1.5 (balanced or ACC1-preferring). |
| Quantified Difference | Approximately 5-fold shift in isoform selectivity from ACC1-preferring to ACC2-preferring. |
| Conditions | Biochemical ACC1 and ACC2 enzyme inhibition assays using recombinant human ACC1 and ACC2; substrate: acetyl-CoA; detection: ADP-Glo or coupled spectrophotometric assay. |
Why This Matters
Investigators requiring ACC2-biased inhibition without equivalent suppression of hepatic ACC1 should source the 3-chloro-4-methylphenyl derivative rather than the unsubstituted phenyl analog, because the selectivity shift directly impacts the desired metabolic phenotype in preclinical models of insulin resistance and non-alcoholic steatohepatitis (NASH).
- [1] F. Hoffmann-La Roche AG. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent 8,962,641 B2, issued February 24, 2015. View Source
